N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
Description
This compound belongs to the quinoline-thiophene carboxamide family, characterized by a quinoline core linked via a carboxamide group to a substituted thiophene ring. Key structural features include:
- Thiophene substituents: The 4,5-dimethyl groups introduce steric effects, while the methylcarbamoyl group (-CONHMe) provides hydrogen-bonding capability.
- Phenyl group at the 2-position of quinoline: Enhances lipophilicity and may influence binding specificity.
The structural design suggests applications in medicinal chemistry, particularly in kinase inhibition or antiproliferative activity, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-14-15(2)30-24(21(14)23(29)25-3)27-22(28)18-13-20(16-9-5-4-6-10-16)26-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDBPKUTTWLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the thiophene and quinoline intermediates through amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for the condensation steps and employing continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The methylcarbamoyl group (-CONHCH₃) and quinoline carboxamide are susceptible to hydrolysis under acidic or basic conditions.
Reduction Reactions
The carboxamide group can be reduced to amines using strong reducing agents.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide to Amine Reduction | LiAlH₄, THF, 0°C to reflux | N-[4,5-dimethyl-3-(methylamino)thiophen-2-yl] derivative | 72% | , |
Cross-Coupling Reactions
The quinoline and thiophene rings participate in palladium-catalyzed cross-coupling reactions.
Electrophilic Substitution on Thiophene Ring
The electron-rich thiophene undergoes regioselective electrophilic substitution.
Stability Under Pharmacological Conditions
The compound’s stability in physiological environments is critical for drug development.
Key Findings
- Synthetic Flexibility : The compound’s modular structure allows for diversification via cross-coupling and substitution reactions.
- Hydrolysis Sensitivity : The methylcarbamoyl group is a liability under acidic conditions, necessitating prodrug strategies for oral formulations.
- Electrophilic Reactivity : Thiophene substituents direct electrophiles to specific positions, enabling targeted derivatization.
- Reduction Potential : LiAlH₄ effectively converts the carboxamide to an amine, expanding functional group utility.
Scientific Research Applications
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The following table summarizes key structural differences and their implications:
Key Observations :
- Carboxamide vs. Acetamide Linkers: The quinoline-carboxamide linkage in the target compound may enhance rigidity and hydrogen-bonding capacity compared to acetamide derivatives .
- Aromatic Substituents : The 2-phenyl group in the target compound vs. dichlorophenyl or propoxyphenyl in analogs impacts lipophilicity and electronic effects, influencing bioavailability and target affinity .
Physicochemical Properties
- Solubility: The methylcarbamoyl group in the target compound improves water solubility compared to cyano or dichlorophenyl analogs, which are more lipophilic .
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a thiophene ring and a quinoline moiety. This unique arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.51 g/mol. The structural features include:
- Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
- Quinoline Moiety : Known for its DNA intercalating properties, enhancing potential anticancer activity.
- Methylcarbamoyl Group : Increases solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of quinoline have shown promising results in inhibiting tumor growth. Specific studies highlight:
- In Vitro Studies : Compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance:
- In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor size significantly. Notably:
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The thiophene ring may facilitate redox cycling, producing ROS that induce oxidative stress in cancer cells, contributing to apoptosis .
- Enzyme Modulation : The compound may interact with specific enzymes involved in cancer cell proliferation and survival pathways.
Study 1: Antitumor Activity Evaluation
A study published in PubMed evaluated a series of phenyl-substituted derivatives related to this compound. It was found that:
- The compounds exhibited varied levels of antitumor activity based on structural modifications.
- Some derivatives showed enhanced efficacy against leukemia models compared to their parent compounds .
Study 2: Structural Activity Relationship (SAR)
An investigation into the SAR of quinoline derivatives indicated that:
- Substituents on the phenyl ring significantly influenced biological activity.
- Optimal lipophilicity and electronic properties were crucial for maximizing anticancer effects .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
